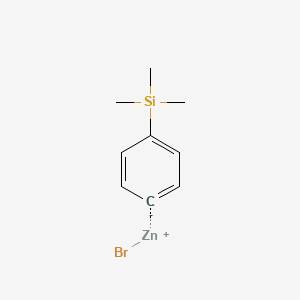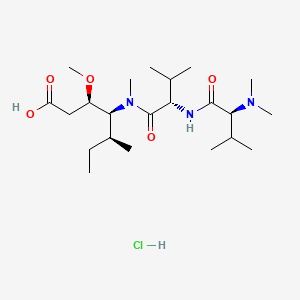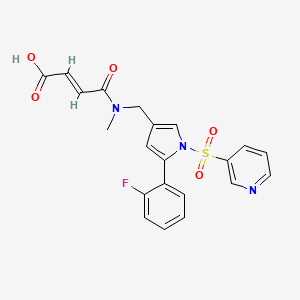
4-(Trimethylsilyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trimethylsilyl)phenylZinc bromide is an organozinc compound with the molecular formula C₉H₁₃BrSiZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound features a phenyl ring substituted with a trimethylsilyl group and a zinc bromide moiety, making it a valuable reagent in various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)phenylZinc bromide can be synthesized through the reaction of 4-(trimethylsilyl)phenylmagnesium bromide with zinc chloride. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring stringent control over reaction conditions and using high-purity reagents to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Trimethylsilyl)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. It can also participate in other types of reactions, including nucleophilic addition and substitution reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene are commonly used.
Nucleophilic Addition: The compound can react with electrophiles under mild conditions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
4-(Trimethylsilyl)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as a key intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.
Mécanisme D'action
The mechanism by which 4-(Trimethylsilyl)phenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The trimethylsilyl group provides steric protection, enhancing the stability and reactivity of the compound .
Comparaison Avec Des Composés Similaires
PhenylZinc bromide: Lacks the trimethylsilyl group, making it less sterically hindered and potentially less stable.
4-(Trimethylsilyl)phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc, leading to different reactivity and applications.
Uniqueness: 4-(Trimethylsilyl)phenylZinc bromide is unique due to the presence of both the trimethylsilyl group and the zinc bromide moiety. This combination provides a balance of stability and reactivity, making it particularly useful in cross-coupling reactions where precise control over reaction conditions is required .
Propriétés
Formule moléculaire |
C9H13BrSiZn |
|---|---|
Poids moléculaire |
294.6 g/mol |
Nom IUPAC |
bromozinc(1+);trimethyl(phenyl)silane |
InChI |
InChI=1S/C9H13Si.BrH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
CXYDKBFUJQFFIE-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)C1=CC=[C-]C=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)





![(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B14899052.png)

![4,9,14-Trimethyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene-3,5,8,10,13,15-hexone](/img/structure/B14899059.png)


